N-(4-fluorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(3-morpholinopropyl)acetamide hydrochloride
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Description
N-(4-fluorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(3-morpholinopropyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C18H26ClFN4O4S2 and its molecular weight is 481. The purity is usually 95%.
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Scientific Research Applications
Structure-Activity Relationships
- Studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors show efforts to improve metabolic stability through structural modifications. For instance, replacing the benzothiazole ring with various 6,5-heterocycles has been explored to reduce metabolic deacetylation, highlighting the importance of structural adjustments for pharmacological efficacy and stability (Stec et al., 2011).
Anticancer Activity
- Novel sulfonamide derivatives have been synthesized and screened for their cytotoxic activity against breast and colon cancer cell lines. The introduction of certain moieties, such as benzothiazole, to sulfonamide structures has shown promising anticancer potential, indicating the relevance of structural features for therapeutic applications (Ghorab et al., 2015).
Anti-inflammatory Activity
- The synthesis and evaluation of certain N-(3-chloro-4-fluorophenyl)-based acetamides for anti-inflammatory activity illustrate the utility of incorporating specific functional groups and structures in designing compounds with desired biological effects (Sunder & Maleraju, 2013).
Antimicrobial Activity
- Research into sulfonamides and carbamates of specific anilines, used as intermediate compounds in antibiotic drugs like linezolid, showcases their antimicrobial potency. The creation of new sulfonamide and carbamate derivatives through reactions with aryl sulfonyl chlorides or chloroformates demonstrates a methodological approach to enhancing antimicrobial activity (Janakiramudu et al., 2017).
Src Kinase Inhibition and Anticancer Activities
- The synthesis and evaluation of N-benzyl substituted acetamide derivatives for Src kinase inhibitory and anticancer activities emphasize the role of specific structural elements, such as the pyridine ring and N-benzyl substitution, in determining the compound's biological activities. This research supports the exploration of structural analogs for therapeutic targets (Fallah-Tafti et al., 2011).
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-[methyl(methylsulfonyl)amino]-N-(3-morpholin-4-ylpropyl)acetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN4O4S2.ClH/c1-21(29(2,25)26)13-16(24)23(8-4-7-22-9-11-27-12-10-22)18-20-17-14(19)5-3-6-15(17)28-18;/h3,5-6H,4,7-13H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWUJWLZHXAFIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N(CCCN1CCOCC1)C2=NC3=C(C=CC=C3S2)F)S(=O)(=O)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClFN4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.